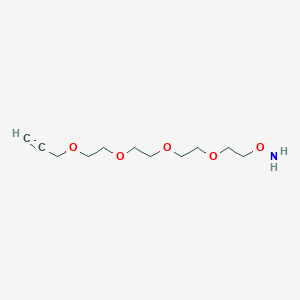

Aminooxy-PEG4-Propargyl

Übersicht

Beschreibung

Aminooxy-PEG4-Propargyl is a PEG derivative containing a propargyl group and an aminooxy group . The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . In many examples, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis

This compound has a molecular weight of 247.3 g/mol and a molecular formula of C11H21NO5 . It contains a total of 37 bonds, including 16 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 triple bond, 1 hydroxylamine (aliphatic), and 4 ethers (aliphatic) .Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical and Chemical Properties Analysis

This compound has a PEG Molecular Weight of 247.3 g/mol, a Functional Group of Aminooxy/Propargyl, and a Purity of 98% . It has a CAS No. of 1835759-78-8 and is stored at -20°C .Wissenschaftliche Forschungsanwendungen

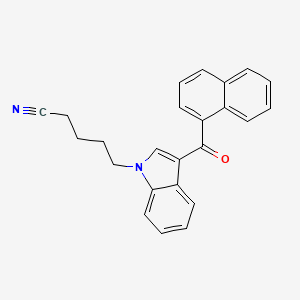

Biokonjugation

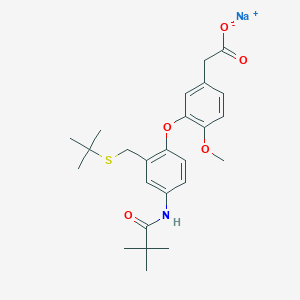

Aminooxy-PEG4-Propargyl kann in der Biokonjugation verwendet werden {svg_1}. Es reagiert mit einem Aldehyd unter Bildung einer Oximbindung. Wenn ein Reduktionsmittel verwendet wird, bildet es eine Hydroxylaminbindung {svg_2}.

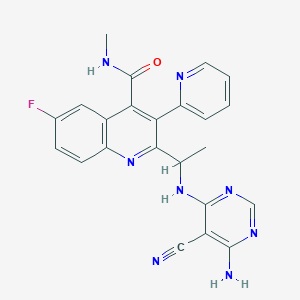

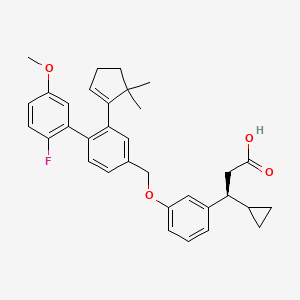

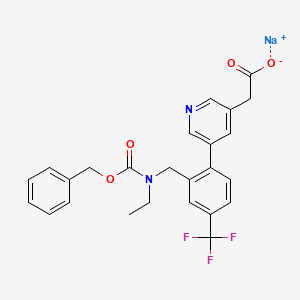

Synthese von PROTACs

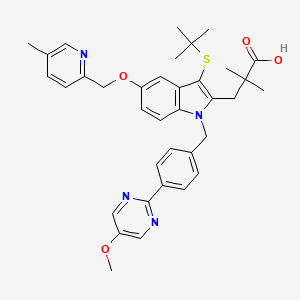

this compound ist ein PEG-basierter PROTAC-Linker, der bei der Synthese von PROTACs verwendet werden kann {svg_3}. PROTACs (Proteolyse Targeting Chimeras) sind eine Klasse von Medikamenten, die durch Rekrutierung einer E3-Ubiquitin-Ligase arbeiten, um ein bestimmtes Protein zum Abbau zu markieren {svg_4}.

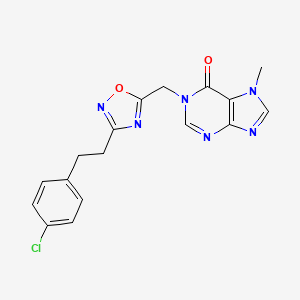

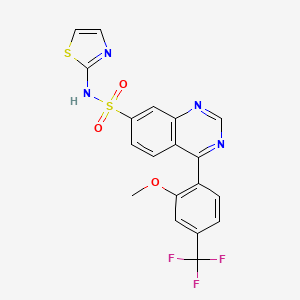

Click-Chemie

this compound ist ein Reagenz der Click-Chemie {svg_5}. Es enthält eine Alkin-Gruppe und kann mit Molekülen, die Azidgruppen enthalten, eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc) durchführen {svg_6}.

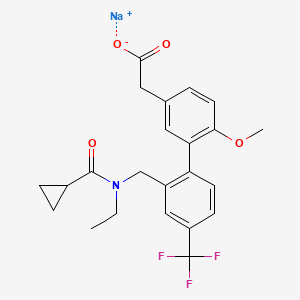

Synthese von heterobifunktionellen PEG-Derivaten

Propargyl-endständige heterobifunktionelle Poly(ethylenglycol) (PEG)-Derivate mit Hydroxyl-, Carboxyl-, Mercapto- oder Hydrazid-Endgruppen können einfach und doch mit hoher Effizienz synthetisiert werden {svg_7}. PEG (Mw = 3500 Da) mit einer α-Hydroxylgruppe und einem ω-Carboxyl wurde als Ausgangspolymer verwendet {svg_8}.

Entwicklung von PEG-basierten Biokonjugaten

Dieses Verfahren kann zur Entwicklung von PEG-basierten Biokonjugaten für eine Vielzahl von biomedizinischen Anwendungen nützlich sein {svg_9}. Diese Anwendungen umfassen Proteinmodifikationen, PEG-Arzneimittelkonjugate, Polymermizellen und 3-D-Gerüstmaterialien in der Gewebezüchtung und regenerativen Medizin {svg_10}.

Bildung stabiler Oximbindungen

Die Aminooxy-PEG-Linker reagieren mit Aldehyden und Ketonen unter Bildung stabiler Oximbindungen {svg_11}. Die gebildeten Bindungen können unter sauren Bedingungen gespalten werden {svg_12}.

Wirkmechanismus

Target of Action

Aminooxy-PEG4-Propargyl is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .

Mode of Action

This compound is a click chemistry reagent . It contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage, allowing the PROTAC to bind to its target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By degrading these proteins, it can influence various cellular processes and potentially lead to therapeutic effects.

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions in the environment Additionally, the stability of the compound may be influenced by factors such as temperature and pH.

Safety and Hazards

Aminooxy-PEG4-Propargyl is a controlled substance and not for sale in certain territories . It is classified as a self-reactive chemical (Type C), and heating may cause a fire . Precautionary measures include keeping away from heat, sparks, open flames, hot surfaces, and storing in a well-ventilated place .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Aminooxy-PEG4-Propargyl is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a PEG-based PROTAC linker, can interact with these biomolecules to form a stable complex .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of a stable triazole linkage . In the context of PROTACs, this enables the selective degradation of target proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the PROTACs it helps to form

Eigenschaften

IUPAC Name |

O-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPKKFCCGOYRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)